Potassium 3,5-dichlorophenyltrifluoroborate
Overview
Description
Potassium 3,5-dichlorophenyltrifluoroborate is a chemical compound with the molecular formula C6H3BCl2F3K . It has a molecular weight of 252.9 g/mol . This compound is typically stored in an inert atmosphere at room temperature .
Synthesis Analysis
Potassium trifluoroborates, including this compound, are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .Molecular Structure Analysis
The InChI code for this compound is1S/C6H3BCl2F3.K/c8-5-1-4 (7 (10,11)12)2-6 (9)3-5;/h1-3H;/q-1;+1
. Chemical Reactions Analysis
Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It is stable in both air and moisture .Scientific Research Applications
1. Pharmacological and Toxicological Properties
Potassium 3,5-dichlorophenyltrifluoroborate has been studied for its pharmacological and toxicological properties. A study investigated a related compound, potassium thiophene-3-trifluoroborate, and its acute effects on mice. This study found that the compound did not significantly alter hepatic and renal lipid peroxidation levels, enzyme activities, or urea and creatinine levels, indicating no major toxicological effects. Additionally, the compound demonstrated antinociceptive properties, reducing peritoneovisceral pain in mice and showing potential for pharmacological applications (Oliveira et al., 2009).
2. Medical Imaging
This compound has potential applications in medical imaging. One study explored the utility of MRI imaging of the isotope potassium-39 for assessing myocardial potassium concentrations after irreversible injury. The study found that potassium-39 MRI could reflect regional intracellular potassium concentrations, indicating its potential utility in medical imaging, especially for cardiac conditions (Fieno et al., 1999).
3. Neuroprotection
The compound has been implicated in studies related to neuroprotection. Research into the role of mitochondrial adenosine triphosphate-regulated potassium channels in isoflurane-induced preconditioning found that these channels are involved in generating reactive oxygen species and play a role in neuroprotection against ischemic brain injury (Tanaka et al., 2003).
4. Chemoprotective Effects
Studies have also explored the chemoprotective effects of potassium compounds. For instance, research on the protective effect of taurine against potassium bromate-induced DNA damage and oxidative stress in rat intestines indicates the potential chemoprotective role of potassium-based compounds in mitigating tissue toxicity (Ahmad et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
potassium;(3,5-dichlorophenyl)-trifluoroboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BCl2F3.K/c8-5-1-4(7(10,11)12)2-6(9)3-5;/h1-3H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAWVDUPJPGETJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)Cl)Cl)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BCl2F3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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